Diiodoplatinum;tributylphosphanium
Description
Diiodoplatinum;tributylphosphanium (CAS 15390-92-8), also referred to as trans-dichlorobis(tri-n-butylphosphine)platinum(II) in some contexts, is a platinum(II) complex featuring iodide ligands and tributylphosphine (PBu₃) as the coordinating phosphine ligand . These complexes are pivotal in catalysis and medicinal chemistry due to their tunable electronic and steric properties, which influence reactivity and biological activity .
Properties
CAS No. |
15390-94-0 |
|---|---|
Molecular Formula |
C24H56I2P2Pt+2 |
Molecular Weight |
855.5 g/mol |
IUPAC Name |
diiodoplatinum;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2HI.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI Key |
SBHPEWRXFRFYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.I[Pt]I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tributylphosphanium can be synthesized through the reaction of platinum(II) iodide with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine ligand. The general reaction scheme is as follows:
PtI2+PBu3→PtI2(PBu3)
The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diiodoplatinum;tributylphosphanium undergoes several types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxide.
Substitution: The iodine atoms can be substituted with other ligands, such as chloride or bromide.
Reduction: The platinum center can be reduced to form lower oxidation state complexes.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halide salts such as sodium chloride or sodium bromide are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Major Products
Oxidation: Tributylphosphine oxide.
Substitution: Platinum complexes with different halide ligands.
Reduction: Lower oxidation state platinum complexes.
Scientific Research Applications
Diiodoplatinum;tributylphosphanium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of diiodoplatinum;tributylphosphanium involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Complexes
Structural and Geometric Comparisons
Table 1: Key Structural Parameters of Selected Platinum(II) Complexes
- Bond Lengths : The larger iodide ligand in this compound results in longer Pt–X bonds (~2.60 Å) compared to chloride analogs (~2.30 Å). The Pt–P bond length is influenced by the electron-donating nature of PBu₃, which slightly elongates the bond relative to PPh₃ .
- Steric Effects : Tributylphosphine’s bulkier structure induces greater steric strain compared to PPh₃, leading to distortions in the square planar geometry, as observed in similar PBu₃-containing complexes .
Physicochemical Properties
Table 2: Physicochemical Properties of Platinum(II) Complexes
| Compound | LogP | PSA (Ų) | Solubility in Water | Reference |
|---|---|---|---|---|
| This compound | 10.58 | 27.18 | Low | |
| Cisplatin | -1.5 | 6.48 | Moderate | |
| trans-PtCl₂(PBu₃)₂ | 9.80 | 27.18 | Low | |
| Oxaliplatin | -0.82 | 89.90 | High |
- Lipophilicity : this compound exhibits high lipophilicity (LogP = 10.58), making it more membrane-permeable than cisplatin but less water-soluble .
- Polar Surface Area (PSA) : The low PSA (27.18 Ų) correlates with reduced hydrogen-bonding capacity, further limiting aqueous solubility .
Table 3: Cytotoxicity Data for Platinum Complexes
| Compound | IC₅₀ (μM) | Cancer Cell Line Tested | Reference |
|---|---|---|---|
| This compound* | 15.2 | Breast (MCF-7) | |
| Cisplatin | 1.8 | Ovarian (A2780) | |
| Oxaliplatin | 0.9 | Colorectal (HCT116) |
- Mechanistic Insights : The iodo group in this compound may act as a prodrug, requiring intracellular activation to exert cytotoxic effects, unlike cisplatin’s direct DNA crosslinking .
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